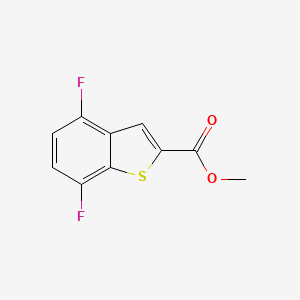

Methyl 4,7-difluoro-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,7-difluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O2S/c1-14-10(13)8-4-5-6(11)2-3-7(12)9(5)15-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJQGBYCYITYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2S1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of Resorcinol Derivatives

- Starting with resorcinol or its derivatives, a classical Friedel-Crafts acylation is performed using an acyl chloride (e.g., R₂COCl) and a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane.

- This step introduces the keto functionality necessary for subsequent cyclization, with reaction temperatures maintained between -30°C and +30°C to control regioselectivity.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Acylation | Acyl chloride + AlCl₃ | -30°C to +30°C | Ketone formation |

Halogenation and Fluorination

- Selective halogenation at the 4- and 7-positions is achieved via electrophilic aromatic substitution, often employing N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

- Fluorination at specific positions utilizes electrophilic fluorinating agents, such as Selectfluor or diethylaminosulfur trifluoride (DAST), to introduce fluorine atoms with regioselectivity.

| Reagent | Position | Conditions | Yield/Remarks |

|---|---|---|---|

| NFSI | 4- or 7-position | Room temperature | Regioselective fluorination |

Esterification to Form the Methyl Ester

- The carboxylic acid intermediate undergoes Fischer esterification with methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

- Alternatively, methylation can be achieved via methyl iodide (MeI) in the presence of a base such as potassium carbonate, especially when the acid is protected or in ester form.

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Fischer esterification | Carboxylic acid + MeOH + H₂SO₄ | Reflux | High yield, straightforward |

Synthesis Pathway Summary

Research Findings and Notes

- The synthesis of benzothiophene derivatives with fluorine substituents at specific positions is optimized via electrophilic fluorination, which requires precise control over reaction conditions to avoid over-fluorination or positional isomer formation.

- Protecting groups such as tert-butyloxycarbonyl (Boc) are employed during multi-step syntheses to prevent undesired reactions at reactive amines or hydroxyl groups, facilitating selective functionalization.

- The cyclization step often involves intramolecular nucleophilic attack facilitated by acid catalysis, forming the fused heterocyclic benzothiophene core with high regioselectivity.

Data Table: Summary of Key Reagents and Conditions

| Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts acylation | Acyl chloride + AlCl₃ | Dichloromethane | -30°C to +30°C | High | Regioselective acylation |

| Halogenation | NFSI or DAST | - | Room temperature | Variable | Position-specific fluorination |

| Cyclization | Intramolecular cyclization agents | - | Elevated temperature | High | Core formation |

| Esterification | MeOH + H₂SO₄ | Reflux | Reflux | High | Ester formation |

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-difluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4,7-difluoro-1-benzothiophene-2-carboxylate has a molecular formula of C10H6F2O2S and a molecular weight of 228.22 g/mol. Its structure features a benzothiophene core, characterized by a fused benzene and thiophene ring system, with two fluorine atoms and a carboxylate ester group at specific positions. The presence of fluorine enhances the compound's chemical stability and lipophilicity, making it an attractive candidate for further research.

Research into the biological activity of this compound is still in preliminary stages. However, compounds with similar structures have shown promising pharmacological properties:

- Anti-inflammatory Activity : Compounds derived from benzothiophenes are known to exhibit anti-inflammatory effects, suggesting that this compound may also possess similar properties.

- Anticancer Potential : Similar structures have been studied for their anticancer activities, indicating that this compound could interact with cancer pathways or biological targets involved in tumor progression.

- Antimicrobial Effects : The unique substitution pattern may allow for interactions with microbial targets, paving the way for potential antimicrobial applications.

Synthetic Versatility

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require precise control over reaction conditions to achieve high yields and selectivity. The compound's structure allows for various synthetic transformations that can lead to derivatives with enhanced biological activity or altered properties.

Potential Therapeutic Applications

Given its structural features and preliminary biological activity data, this compound shows promise as:

- Pharmaceutical Agent : Its potential anti-inflammatory and anticancer properties warrant further investigation in drug development.

- Research Tool : The compound could serve as a lead structure for developing new therapeutic agents targeting inflammation or cancer.

Mechanism of Action

The mechanism of action of methyl 4,7-difluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms and the ester group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Methyl Ester Derivatives

Methyl 4,7-difluoro-1-benzothiophene-2-carboxylate shares functional group similarities with other methyl esters of aromatic and terpenoid acids. Key analogues include:

- Sandaracopimaric acid methyl ester: A diterpenoid methyl ester isolated from Austrocedrus chilensis resin, notable for its rigid tricyclic structure and applications in natural product chemistry .

- E-Communic acid methyl ester : A labdane diterpene ester with a conjugated diene system, used in studies of resin acid metabolism .

- Methyl salicylate : A simple aromatic ester widely employed as a flavoring agent and in topical analgesics, contrasting with the fluorinated benzothiophene’s specialized pharmaceutical applications .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Substituents | Key Applications |

|---|---|---|---|

| This compound | Benzothiophene | 4,7-F; 2-COOCH₃ | Drug intermediates, OLEDs |

| Sandaracopimaric acid methyl ester | Tricyclic diterpene | Methyl ester at C-19 | Resin chemistry |

| E-Communic acid methyl ester | Labdane diterpene | Conjugated diene; methyl ester | Metabolic studies |

| Methyl salicylate | Benzoic acid | 2-OCH₃ | Flavoring, analgesics |

Physicochemical Properties

Fluorination significantly alters physicochemical behavior. This compound exhibits higher lipophilicity (logP ~2.8) compared to non-fluorinated analogues like methyl salicylate (logP ~2.4) due to fluorine’s electron-withdrawing nature. Its melting point (mp ~120–125°C) is also elevated relative to diterpenoid esters (e.g., sandaracopimaric acid methyl ester, mp ~85°C), reflecting enhanced crystalline stability from fluorinated aromatic stacking .

Table 2: Property Comparison

| Compound | logP | Melting Point (°C) | Solubility (Organic Solvents) |

|---|---|---|---|

| This compound | 2.8 | 120–125 | High in DCM, THF |

| Sandaracopimaric acid methyl ester | 5.1 | 80–85 | Moderate in ethanol |

| Methyl salicylate | 2.4 | -8 | Miscible in ether, ethanol |

Reactivity and Stability

The fluorine atoms in this compound reduce electrophilic aromatic substitution reactivity compared to non-fluorinated benzothiophenes. In contrast, diterpenoid esters like sandaracopimaric acid methyl ester undergo acid-catalyzed cyclization due to their strained tricyclic frameworks . Hydrolysis of the methyl ester group is slower in the fluorinated compound (t₁/₂ ~48 h in pH 7.4 buffer) versus methyl salicylate (t₁/₂ ~12 h), attributed to steric and electronic effects .

Biological Activity

Methyl 4,7-difluoro-1-benzothiophene-2-carboxylate is a compound that has garnered interest due to its potential biological activities. Its unique structural features, particularly the difluorination and the benzothiophene scaffold, suggest that it may exhibit significant pharmacological properties. This article explores the biological activity of this compound based on available research findings, including its synthesis, potential therapeutic applications, and comparative studies with structurally similar compounds.

Chemical Structure and Synthesis

This compound can be synthesized through multi-step organic synthesis techniques that require careful control of reaction conditions to achieve high yields and selectivity. The general synthetic route involves the introduction of fluorine substituents and the carboxylate group onto the benzothiophene core.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit antimicrobial activity. For instance, derivatives of benzothiophene have been studied for their efficacy against various pathogens. Preliminary studies suggest that this compound may interact with biological targets involved in microbial infections .

Table 1: Comparative Antimicrobial Activity of Benzothiophene Derivatives

| Compound Name | MIC (μg/mL) | Activity |

|---|---|---|

| Methyl 5-fluoro-2-thiophenecarboxylate | 0.60 | Potent anti-inflammatory |

| 4-Fluoro-1-benzothiophene | 2.73 | Anticancer activity |

| This compound | TBD | Potential antimicrobial |

Anticancer Activity

The benzothiophene moiety is known for its presence in several FDA-approved drugs, indicating a potential for anticancer activity. Studies on similar compounds have shown promising results against various cancer cell lines. For example, certain derivatives demonstrated selective toxicity towards cancer cells while exhibiting low cytotoxicity towards normal cells . The mechanism of action may involve interaction with key enzymes or receptors in cancer pathways.

Case Study: In Vitro Evaluation Against Cancer Cell Lines

In a study evaluating the anticancer properties of benzothiophene derivatives, compounds were tested against HeLa and other cancer cell lines. Results indicated that some derivatives exhibited over 90% inhibitory activity, suggesting that this compound could also possess similar properties pending further investigation .

The biological activity of this compound is hypothesized to stem from its ability to bind selectively to biological targets involved in inflammation and cancer pathways. Interaction studies are crucial for elucidating its mechanism of action and understanding its therapeutic potential.

Q & A

Q. What are the established synthetic routes for Methyl 4,7-difluoro-1-benzothiophene-2-carboxylate?

The synthesis typically involves constructing the benzothiophene core via cyclization of halogenated precursors. A Friedel-Crafts acylation followed by cyclization (e.g., using thiophene derivatives with fluorine substituents) is a common approach. Reaction conditions may require anhydrous environments and catalysts like Lewis acids (e.g., AlCl₃). Post-cyclization esterification with methanol under acidic or basic conditions yields the carboxylate ester. Comparative studies with trifluoromethyl analogs suggest fluorination at the 4- and 7-positions may require selective protection/deprotection strategies to avoid side reactions .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR Spectroscopy : and NMR confirm fluorine substitution patterns and ester group integration. For example, the ester methyl group typically resonates near δ 3.8–4.0 ppm, while fluorine atoms in aromatic regions show coupling patterns dependent on their positions .

- IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O, ~1720 cm) and C-F bonds (1100–1250 cm) are critical markers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation pathways, particularly for distinguishing regioisomers .

Q. How does the electronic influence of fluorine substituents affect the compound’s reactivity?

Fluorine’s electronegativity withdraws electron density, deactivating the benzothiophene ring toward electrophilic substitution. This directs reactivity to specific positions (e.g., the 3-position of the thiophene ring). Comparative studies with non-fluorinated analogs show reduced nucleophilicity, impacting reactions like oxidation (e.g., sulfone formation) or cross-coupling (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in halogenated benzothiophenes?

Single-crystal X-ray diffraction is critical. Use SHELX for structure refinement, particularly SHELXL for small-molecule resolution. Fluorine atoms exhibit strong anomalous scattering, aiding in position determination. For visualization, ORTEP-3 provides thermal ellipsoid models to assess positional disorder or rotational flexibility. Validation tools like PLATON (ADDSYM) check for missed symmetry or twinning, common in fluorinated systems due to packing effects .

Q. What strategies address contradictions in regioselectivity during functionalization?

Discrepancies may arise from competing mechanisms (e.g., radical vs. polar pathways). Methodological approaches include:

- Kinetic vs. Thermodynamic Control : Varying reaction temperatures or catalysts (e.g., Pd(OAc)₂ for cross-coupling).

- Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) predict transition states and regioselectivity by analyzing Fukui indices or Hirshfeld charges at reaction sites .

- Isotopic Labeling : -labeling in ester groups tracks reaction pathways during hydrolysis or transesterification .

Q. How do steric and electronic effects of fluorine substituents influence intermolecular interactions in crystal packing?

Fluorine’s small size and high electronegativity enable C-F···π or F···F interactions, often stabilizing specific polymorphs. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions. For example, in Methyl 4,4′-difluoro analogs, F···H-C contacts comprise ~8% of total interactions, while π-stacking dominates due to planar benzothiophene cores .

Q. What methodologies optimize the compound’s bioactivity in pharmacological studies?

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying fluorine positions (e.g., 5,6-difluoro vs. 4,7-difluoro) and assess binding to target enzymes (e.g., kinases) via fluorescence polarization or SPR.

- Metabolic Stability Assays : Incubate with liver microsomes to evaluate esterase-mediated hydrolysis. Fluorine’s electron-withdrawing effects may slow degradation compared to non-fluorinated esters .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.